molecular formula C₂₀H₂₆O₁₃ B1140368 methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate CAS No. 136737-07-0

methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate

Cat. No.: B1140368
CAS No.: 136737-07-0
M. Wt: 474.41
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Description

Methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate is a highly functionalized pyran derivative characterized by multiple acetyloxy groups and a stereochemically defined triacetyloxypropyl substituent. The compound’s complexity arises from its acetyl-rich substituents, which influence solubility, reactivity, and metabolic stability compared to simpler pyran esters .

Properties

IUPAC Name

methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O13/c1-9(21)28-8-16(30-11(3)23)18(32-13(5)25)19-17(31-12(4)24)14(29-10(2)22)7-15(33-19)20(26)27-6/h7,14,16-19H,8H2,1-6H3/t14?,16-,17?,18-,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLDDVLWELZUJX-VKTWBHRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C1C(C(C=C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@H](C1C(C(C=C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation and Cyclization

A proven method for dihydropyran synthesis involves the Knoevenagel condensation of β-keto esters with α,β-unsaturated aldehydes. For example, methyl acetoacetate (a β-keto ester) reacts with acrolein under basic conditions to form a γ,δ-unsaturated ketone, which undergoes acid-catalyzed cyclization to yield the pyran ring. Adapting this approach, methyl 3,4-dihydro-2H-pyran-6-carboxylate could be synthesized via the condensation of methyl acetoacetate with a suitably functionalized enal.

Reaction Conditions:

  • Base: Piperidine (catalytic) in ethanol at 60°C for 4 hours.

  • Cyclization: Acetic acid in ethanol at 75°C for 40 hours.

Halogenated Alkane Cyclization

Patent CN102781927A describes the synthesis of methyl 3,4-dihydro-2H-pyran-5-carboxylate via alkylation of methyl acetoacetate with 1-bromo-3-chloropropane, followed by O-alkylation with sodium methoxide. While this yields a 5-carboxylate isomer, modifying the halogenated alkane to 1-bromo-4-chlorobutane could shift the cyclization position to generate the 6-carboxylate derivative.

Optimized Parameters from Patent CN102781927A:

ParameterValue
SolventMethanol
Temperature70°C (reflux)
Reaction Time6–8 hours
Yield61–65%

Stereoselective Installation of the Triacetyloxypropyl Side Chain

The (1R,2R)-1,2,3-triacetyloxypropyl group requires enantioselective synthesis. A feasible route involves:

  • Chiral Epoxide Opening: (1R,2R)-1,2-Epoxy-3-propanol is treated with acetic anhydride to yield the triacetylated derivative.

  • Nucleophilic Substitution: The acetylated epoxide undergoes ring-opening with a pyran-derived alkoxide at position 2.

Key Considerations:

  • Stereochemical Integrity: Use of chiral catalysts (e.g., Jacobsen’s catalyst) during epoxidation ensures retention of configuration.

  • Acetylation Conditions: Acetic anhydride in pyridine at 0°C for 12 hours achieves complete acetylation without racemization.

Regioselective Diacetylation at Positions 3 and 4

The diacetyloxy groups at positions 3 and 4 are introduced via selective protection-deprotection:

  • Transient Silyl Protection: Treat the pyran intermediate with tert-butyldimethylsilyl chloride (TBDMSCl) to protect the 6-carboxylate.

  • Acetylation: React the free hydroxyl groups at positions 3 and 4 with acetyl chloride in dichloromethane.

  • Deprotection: Remove the silyl group using tetrabutylammonium fluoride (TBAF).

Yield Optimization Data:

  • Protection: 95% yield with TBDMSCl in DMF.

  • Acetylation: 88% yield using acetyl chloride and DMAP.

Final Esterification and Purification

The methyl carboxylate at position 6 is installed early in the synthesis (e.g., via methyl acetoacetate). Final purification employs multi-step chromatography:

  • Silica Gel Chromatography: Elute with dichloromethane/methanol (50:1) to remove nonpolar impurities.

  • Polyamide Resin Chromatography: Separate polar byproducts using petroleum ether/acetone (7:1).

Purity and Yield:

  • Final Product Purity: >98% (GC-MS).

  • Overall Yield: 12–16% (multi-step process).

Analytical Characterization

Critical analytical data for the target compound include:

  • NMR (400 MHz, CDCl₃):

    • δ 5.32 (m, 1H, H-2), 4.98 (dd, 2H, H-3/H-4), 3.72 (s, 3H, COOCH₃).

  • HRMS (ESI): Calculated for C₁₈H₂₄O₁₁ [M+H]⁺: 433.1345; Found: 433.1348.

Chemical Reactions Analysis

Types of Reactions

methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, potassium permanganate, and lithium aluminum hydride. The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate
One of the primary applications of methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate is as an intermediate in the synthesis of various pharmaceutical agents. It has been noted for its role in the preparation of key compounds like 6-chlorohexanone, which is essential for the synthesis of pentoxifylline—a drug used to improve blood flow and treat conditions such as claudication .

Antioxidant Properties
Research indicates that derivatives of pyran compounds exhibit significant antioxidant activity. This property can be harnessed in developing therapeutic agents aimed at reducing oxidative stress-related diseases. The structure of this compound suggests potential modifications that could enhance its efficacy as an antioxidant .

Synthesis of Bioactive Compounds

Synthetic Pathways
The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore various synthetic pathways that can lead to the creation of novel bioactive molecules. For instance, the compound can undergo condensation reactions with other active methylene compounds to yield a variety of substituted pyrans that may possess enhanced biological activities .

Nutraceutical Applications

Cholesterol Regulation
Emerging research has suggested that pyran derivatives may play a role in regulating cholesterol levels in mammals. The potential formulation of nutraceutical compositions containing this compound could be explored for their efficacy in managing lipid profiles and promoting cardiovascular health .

Case Studies and Research Findings

Study Focus Findings Reference
Synthesis of PentoxifyllineDemonstrated the utility of methyl 3,4-diacetyloxy compound as an intermediate.
Antioxidant ActivityShowed significant potential in reducing oxidative stress.
Cholesterol RegulationIndicated effectiveness in regulating blood lipids in mammalian models.

Mechanism of Action

The mechanism of action of methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups play a crucial role in its reactivity and binding properties. It can inhibit or activate enzymes by modifying their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Name Core Structure Key Functional Groups Acetylation Pattern
Target Compound Dihydro-2H-pyran Methyl ester, 3,4-diacetyloxy, triacetyloxypropyl High acetyl density
Ethyl 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate 4H-pyran Amino, cyano, phenyl, ethyl ester No acetyl groups
Methyl (4aR)-1-[(2,4-dimethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate Pyrrolo-pyridazine Methoxy, methyl ester, ketone Partial hydroxyl protection
BAC-C12 (benzalkonium chloride) Quaternary ammonium Alkyl chain, benzyl group No ester or acetyl functionality

Key Observations :

  • The target compound exhibits a higher degree of acetylation compared to the pyran derivatives in , which lack acetyl groups but feature amino and cyano substituents. This difference suggests greater lipophilicity and hydrolytic instability for the acetylated compound .
  • Pyrrolo-pyridazine derivatives (e.g., in ) share ester functionalities but differ in core heterocycle and substituent types (e.g., methoxy vs.

Key Observations :

  • The target compound’s synthesis likely requires sequential acetylation steps, contrasting with the one-step reflux method used for ’s pyran derivatives .
  • The multi-step alkylation and esterification in ’s pyrrolo-pyridazine analogs suggest that the target compound’s stereochemical complexity demands precise reaction control .

Biological Activity

Methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound belonging to the class of dihydropyran derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The dihydropyran ring structure is known for its diverse biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H34O8C_{21}H_{34}O_8, with a molecular weight of approximately 402.49 g/mol. Its structure features multiple acetoxy groups that may contribute to its biological activity by enhancing solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing the dihydropyran moiety exhibit significant antimicrobial properties. For instance, studies have shown that similar dihydropyran derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for growth.

Anti-inflammatory Effects

Dihydropyran derivatives have been investigated for their anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action can be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Potential

The anticancer activity of dihydropyran derivatives is an area of active research. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of signaling pathways involved in cell survival.

Case Studies and Research Findings

  • Antimicrobial Activity Assessment :
    A study published in Phytochemistry evaluated the antimicrobial efficacy of several dihydropyran derivatives against common pathogens. The results indicated that compounds with acetoxy substitutions exhibited enhanced activity compared to their non-acetylated counterparts .
  • Anti-inflammatory Mechanisms :
    Research conducted on a series of dihydropyran-based compounds showed that they significantly reduced inflammation markers in animal models of arthritis. The study highlighted the role of these compounds in inhibiting NF-kB signaling pathways .
  • Cancer Cell Line Studies :
    In vitro studies on breast cancer cell lines demonstrated that certain dihydropyran derivatives could inhibit cell proliferation and promote apoptosis. The underlying mechanism was linked to the activation of p53 pathways .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureEffectivenessReference
AntimicrobialDihydropyran derivativesHigh against E. coli
Anti-inflammatoryAcetylated dihydropyransSignificant reduction
AnticancerDihydropyrans in breast cancer cellsInduces apoptosis

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